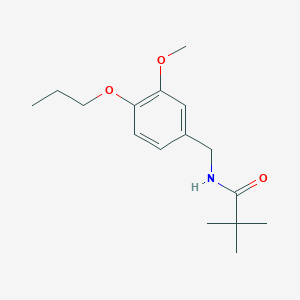
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide, also known as MPDP, is a synthetic compound that has gained significant attention in scientific research. MPDP is a member of the class of compounds known as stimulants, which are substances that increase alertness, attention, and energy levels. In
作用机制
The exact mechanism of action of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and energy levels.
Biochemical and Physiological Effects
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and energy levels. It also increases heart rate and blood pressure, which can have both beneficial and harmful effects. In addition, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage to cells.
实验室实验的优点和局限性
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure, which makes it easy to study. It also has a relatively low toxicity, which makes it safe for use in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may have different effects in humans than in animals, and its long-term effects are not well understood.
未来方向
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide. One area of interest is its potential use as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential use as a performance-enhancing drug in sports. Additionally, further research is needed to better understand its mechanism of action and long-term effects. Finally, more studies are needed to determine the optimal dosage and administration of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide for different applications.
合成方法
The synthesis of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide involves a series of chemical reactions that begin with the reaction of 3-methoxy-4-propoxybenzaldehyde with 2,2-dimethylpropanamine. This reaction produces the intermediate product, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropan-1-amine, which is then converted to N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide by reacting it with acetic anhydride and sodium acetate. The final product is obtained by recrystallization from an appropriate solvent.
科学研究应用
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been studied extensively in scientific research due to its potential as a cognitive enhancer and stimulant. It has been shown to increase alertness, attention, and energy levels, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has also been studied for its potential use as a performance-enhancing drug in sports.
属性
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-9-20-13-8-7-12(10-14(13)19-5)11-17-15(18)16(2,3)4/h7-8,10H,6,9,11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHSZTIIBSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(difluoromethyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914547.png)
![N-[2-(diethylamino)ethyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5914551.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![7-hydroxy-5-oxo-2-[(3-phenoxypropyl)thio]-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914560.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
